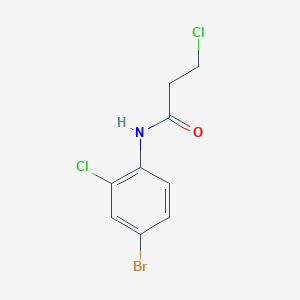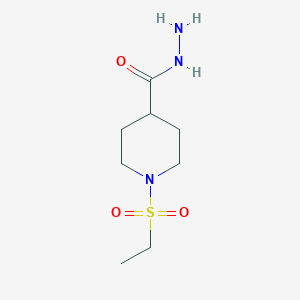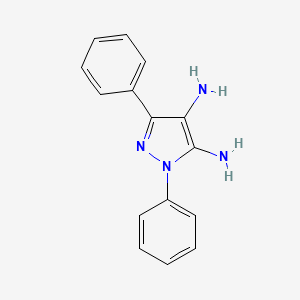![molecular formula C16H13FN4 B3011030 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile CAS No. 477890-40-7](/img/structure/B3011030.png)
3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with nitrogen atoms at positions 1 and 3 . The structure of specific pyrimidine derivatives can be confirmed by techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For example, intermediate 28 or 34 was coupled with 2,5-difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary depending on their specific structure and substituents. For instance, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .科学的研究の応用
Anticonvulsant and Antidepressant Activities
- Research has shown that certain pyrimidine derivatives, including those similar in structure to 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile, exhibit significant anticonvulsant and antidepressant activities. These compounds have been evaluated through various pharmacological tests and have shown promising results compared to reference drugs like carbamazepine (Zhang, Wang, Wen, Li, & Quan, 2016).
Synthesis and Structural Studies
- Studies focusing on the synthesis of similar pyrimidine derivatives reveal insights into the structural properties and potential applications of these compounds in various fields, including material science and pharmaceutical research (Link, 1990).
Applications in Imaging and Tumor Detection
- Pyrimidine derivatives have been investigated for their potential in tumor imaging, particularly in positron emission tomography (PET). These studies involve modifying the compounds to enhance their biological behavior and uptake in tumors, providing crucial insights into their utility in medical diagnostics (Xu et al., 2012).
Chemical Synthesis and Reactivity
- The chemical synthesis and reactivity of related pyrimidine carbonitriles have been extensively studied. These investigations provide valuable information on the methods of synthesizing such compounds and their potential reactivity, which is crucial for developing new drugs and materials (Abdel-Khalik et al., 2008).
Antimicrobial Properties
- Some pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. This research is critical for developing new antimicrobial agents and understanding the interaction of these compounds with microbial organisms (Bhat & Begum, 2021).
作用機序
Target of Action
The primary target of 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound acts as an inhibitor of TRKs . It interacts with its targets by binding to the kinase domain of TRKs, thereby inhibiting their activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are associated with cell proliferation and survival .
Biochemical Pathways
The compound affects several biochemical pathways. Upon its binding and inhibition of TRKs, the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, are affected . These pathways are associated with the proliferation, differentiation, and survival of cells .
Result of Action
The inhibition of TRKs by this compound leads to a decrease in the activation of downstream signaling pathways . This results in reduced cell proliferation and survival, thereby exerting an anticancer effect .
将来の方向性
生化学分析
Biochemical Properties
3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is a pyrimidine derivative . Pyrimidine derivatives have been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, it is plausible that this compound may interact with various enzymes and proteins in biochemical reactions.
Cellular Effects
Similar pyrimidine derivatives have shown cytotoxic activities against various human tumor cell lines . These compounds have been found to inhibit cell growth and induce apoptosis .
特性
IUPAC Name |
3-[(3-fluorophenyl)methyl]-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4/c1-10-14(7-12-4-3-5-13(17)6-12)11(2)21-9-19-15(8-18)16(21)20-10/h3-6,9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZYJSVAQUQDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(N=CN12)C#N)C)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)
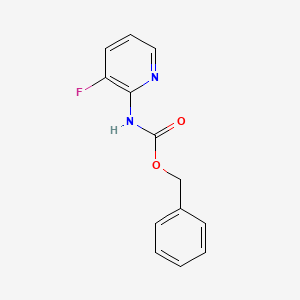
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride](/img/structure/B3010950.png)
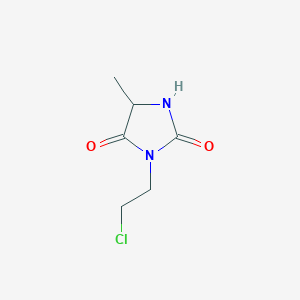

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3010954.png)

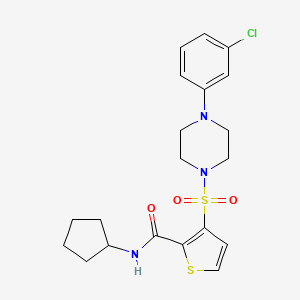
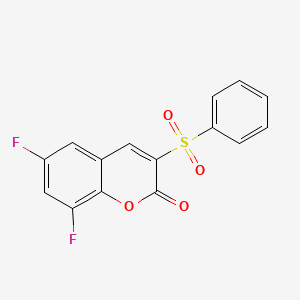
![Methyl 4-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B3010963.png)
![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)
